molecular formula C12H16F3N3O2 B2912368 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 2310014-95-8

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No. B2912368
M. Wt: 291.274
InChI Key: IPHLFMHJWNDBJD-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone' involves the reaction of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with 4-(trifluoromethyl)piperidine to form the intermediate, which is then converted to the final product through a series of reactions.

Starting Materials
3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, 4-(trifluoromethyl)piperidine, Sodium hydroxide, Thionyl chloride, Dimethylformamide, Methanol, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with thionyl chloride in dimethylformamide to form 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride., Step 2: The resulting product from step 1 is then reacted with 4-(trifluoromethyl)piperidine in the presence of sodium hydroxide and methanol to form the intermediate, (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone., Step 3: The intermediate from step 2 is then treated with hydrochloric acid to form the hydrochloride salt., Step 4: The hydrochloride salt from step 3 is then treated with sodium bicarbonate and sodium chloride to form the final product, '(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone'.

Mechanism Of Action

The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone varies depending on the target it is interacting with. However, it is known to act as a modulator or inhibitor of various cellular processes such as signal transduction, ion transport, and enzyme activity. It achieves this by binding to specific sites on the target molecule, altering its conformation or activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone also vary depending on the target it is interacting with. However, it has been shown to exhibit various effects such as anti-inflammatory, anti-tumor, and cardioprotective effects. Additionally, it has been shown to modulate neurotransmitter release and uptake, suggesting potential applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone in lab experiments is its high potency and selectivity, allowing for precise modulation of specific targets. Additionally, its synthetic accessibility and stability make it a useful tool in drug discovery. However, its limitations include its potential toxicity and limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone research. One direction is the investigation of its potential use in combination with other drugs or therapies to enhance their efficacy. Additionally, further studies are needed to elucidate its mechanism of action and identify new targets for its use. Finally, the development of new synthetic methods and analogs may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.

Scientific Research Applications

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone has been studied extensively in scientific research due to its potential applications in drug development. It has been shown to exhibit activity against various targets such as G protein-coupled receptors, ion channels, and enzymes. Additionally, it has been investigated for its potential use in the treatment of various diseases such as cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-17-7-9(10(16-17)20-2)11(19)18-5-3-8(4-6-18)12(13,14)15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHLFMHJWNDBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(trifluoromethyl)piperidine

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